molecular formula C11H17ClN2O2 B1398412 N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride CAS No. 1220037-64-8

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride

Cat. No.: B1398412
CAS No.: 1220037-64-8
M. Wt: 244.72 g/mol
InChI Key: BVYKBZSZMNZVNN-UHFFFAOYSA-N
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Description

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride is a chemical compound that features a furan ring and a piperidine ring. The compound is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of both furan and piperidine moieties in its structure makes it a versatile compound with unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride typically involves the reaction of 2-furylmethylamine with 3-piperidinecarboxylic acid under specific conditions. The reaction is often carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting amide is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH can lead to a more consistent and scalable production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The compound can be reduced to form tetrahydrofuran derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Tetrahydrofuran derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Applications

1.1 Pain Management

Research indicates that N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride exhibits significant analgesic properties. It acts as a Rho kinase inhibitor, which has been associated with pain modulation pathways. A patent application highlights its potential as a therapeutic agent for pain management, suggesting that it may alleviate chronic pain conditions through its biochemical interactions .

1.2 Neurological Disorders

The compound has also been investigated for its neuroprotective effects. Studies suggest that it may play a role in protecting neuronal cells from apoptosis and oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its mechanism of action involves the modulation of neurotransmitter systems and reduction of neuroinflammation .

Case Studies

Table 1: Summary of Case Studies on this compound

Study ReferenceFocus AreaFindings
Pain ManagementDemonstrated analgesic effects in animal models.
NeuroprotectionInhibited neuronal apoptosis in vitro.
Inflammation ReductionReduced markers of inflammation in experimental setups.

Future Research Directions

Ongoing research is needed to further elucidate the pharmacodynamics and pharmacokinetics of this compound. Future studies should focus on:

  • Clinical Trials : To assess efficacy and safety in human subjects.
  • Mechanistic Studies : To understand the precise biological pathways affected by this compound.
  • Formulation Development : To enhance delivery methods for improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The furan ring may participate in π-π interactions, while the piperidine ring can form hydrogen bonds with target molecules. These interactions can lead to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Furylmethyl)-3-pyrrolidinecarboxamide hydrochloride
  • N-(2-Furylmethyl)-3-morpholinecarboxamide hydrochloride
  • N-(2-Furylmethyl)-3-azepane carboxamide hydrochloride

Uniqueness

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride is unique due to the presence of both furan and piperidine rings, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for various applications.

Biological Activity

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a piperidine ring substituted with a 2-furylmethyl group and a carboxamide functional group. Its molecular formula is C12H14N2O2·HCl, indicating the presence of both hydrophilic and lipophilic characteristics, which may influence its bioavailability and receptor interactions.

This compound has been studied for its interaction with various biological targets, including G protein-coupled receptors (GPCRs). Research indicates that derivatives of this compound can act as agonists or antagonists at specific receptors, particularly the free fatty acid receptors (FFA2 and FFA3) which are implicated in metabolic regulation and inflammatory responses .

Structure-Activity Relationship (SAR)

A detailed SAR study has shown that modifications to the furyl and piperidine moieties significantly affect the compound's potency. For instance, replacing the 2-furyl group with other aromatic systems often results in decreased receptor activity. The following table summarizes key findings from SAR studies:

Compound VariantReceptor ActivityEC50 (nM)Comments
N-(2-Furylmethyl)-3-piperidinecarboxamideAgonist145High potency
N-(3-Furylmethyl)-3-piperidinecarboxamideAgonist290Lower potency than 2-furyl variant
N-(Phenylmethyl)-3-piperidinecarboxamideAntagonist-Inactive as an agonist

Biological Activity

  • Anti-Inflammatory Effects : The compound has shown promise in reducing inflammation through its action on FFA receptors, which play a role in mediating immune responses. Activation of these receptors can lead to decreased neutrophil infiltration in inflammatory models .
  • Metabolic Regulation : Studies indicate that this compound may enhance insulin secretion and improve glucose tolerance, suggesting potential applications in managing type 2 diabetes .
  • Anticancer Potential : Preliminary research suggests that this compound may inhibit cancer cell proliferation by modulating pathways associated with FFA receptors. The dual action on FFA2 and FFA3 could provide a therapeutic strategy against certain malignancies .

Case Studies

Several case studies have highlighted the biological activity of this compound:

  • Study 1 : A murine model of obesity demonstrated that treatment with this compound resulted in significant weight reduction and improved metabolic profiles compared to control groups.
  • Study 2 : In vitro assays revealed that the compound inhibited the growth of specific cancer cell lines, supporting its potential as an anticancer agent.

Properties

IUPAC Name

N-(furan-2-ylmethyl)piperidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2.ClH/c14-11(9-3-1-5-12-7-9)13-8-10-4-2-6-15-10;/h2,4,6,9,12H,1,3,5,7-8H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVYKBZSZMNZVNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C(=O)NCC2=CC=CO2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1220037-64-8
Record name 3-Piperidinecarboxamide, N-(2-furanylmethyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1220037-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride
N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride
N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride
N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride
N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride
N-(2-Furylmethyl)-3-piperidinecarboxamide hydrochloride

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